
Application Notes and Protocols for JNJ-
38158471 in Endothelial Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B1255802 Get Quote
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Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions such as tumor growth and

metastasis. A key step in angiogenesis is the migration of endothelial cells, which is tightly

regulated by a complex network of signaling pathways. Two prominent pathways involved in

this process are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met

signaling cascades.[1][2][3][4][5][6] JNJ-38158471 is a potent inhibitor of both VEGFR-2 and c-

Met tyrosine kinases, making it a valuable tool for studying the roles of these pathways in

endothelial cell migration and for assessing its potential as an anti-angiogenic therapeutic

agent.

These application notes provide detailed protocols for utilizing JNJ-38158471 in two standard

in vitro endothelial cell migration assays: the Scratch (or Wound Healing) Assay and the

Transwell (or Boyden Chamber) Assay. Additionally, it outlines the underlying signaling

pathways affected by this inhibitor.

Mechanism of Action: Inhibition of VEGFR-2 and c-
Met Signaling
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JNJ-38158471 exerts its inhibitory effect on endothelial cell migration by targeting the ATP-

binding sites of VEGFR-2 and c-Met, thereby preventing their autophosphorylation and the

subsequent activation of downstream signaling molecules.

VEGFR-2 Signaling Pathway:

Under normal conditions, the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-

2 induces receptor dimerization and autophosphorylation of specific tyrosine residues.[1][3]

This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating

multiple downstream signaling cascades that are crucial for cell migration, proliferation, and

survival.[1][2][3] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is

involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and

migration.[1][3]

c-Met Signaling Pathway:

Similarly, the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, leads to

receptor dimerization and autophosphorylation.[6] This activation triggers downstream signaling

pathways that overlap with VEGFR-2 signaling, including the PI3K-Akt and MAPK pathways,

which collectively promote cell migration, invasion, and morphogenesis.[6] In some contexts, c-

Met signaling can also contribute to resistance to anti-VEGF therapies.[7]

By inhibiting both VEGFR-2 and c-Met, JNJ-38158471 provides a dual blockade of key pro-

angiogenic signals, leading to a potent suppression of endothelial cell migration.
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Caption: VEGFR-2 Signaling Pathway Inhibition by JNJ-38158471.
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Caption: c-Met Signaling Pathway Inhibition by JNJ-38158471.

Experimental Protocols
The following are detailed protocols for assessing the effect of JNJ-38158471 on endothelial

cell migration. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these

assays, but other endothelial cell types can be substituted.

Endothelial Cell Scratch (Wound Healing) Assay
This assay provides a straightforward method to assess collective cell migration.

HUVECs

Endothelial Cell Growth Medium (EGM)

Endothelial Cell Basal Medium (EBM)

Fetal Bovine Serum (FBS)

JNJ-38158471 (stock solution in DMSO)
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VEGF

HGF

Phosphate Buffered Saline (PBS)

24-well tissue culture plates

200 µL pipette tips

Inverted microscope with a camera

Image analysis software (e.g., ImageJ)
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1. Seed HUVECs in a 24-well plate and grow to confluence.

2. Create a 'scratch' in the cell monolayer with a pipette tip.

3. Wash with PBS to remove detached cells.

4. Add EBM with different concentrations of JNJ-38158471 and stimulants (VEGF/HGF).

5. Image the scratch at 0h.

6. Incubate for 12-24 hours.

7. Image the scratch at the final time point.

8. Quantify the area of the scratch and calculate the percentage of wound closure.

Click to download full resolution via product page

Caption: Workflow for the Endothelial Cell Scratch Assay.
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Cell Seeding: Seed HUVECs in a 24-well plate at a density that will form a confluent

monolayer within 24 hours.

Starvation (Optional): Once confluent, you may replace the growth medium with EBM

containing 0.5-1% FBS for 2-4 hours to synchronize the cells.

Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the

center of the cell monolayer.

Washing: Gently wash the wells twice with PBS to remove any detached cells.

Treatment: Add EBM containing the desired concentrations of JNJ-38158471 (e.g., 0.1, 1,

10, 100 nM) or vehicle control (DMSO). Add a stimulant such as VEGF (e.g., 20 ng/mL) or

HGF (e.g., 50 ng/mL) to all wells except the negative control.

Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in

each well using an inverted microscope at 4x or 10x magnification. These will serve as the

baseline (0h) measurements.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 12-24 hours.

The optimal time should be determined empirically to allow for significant, but not complete,

closure in the positive control wells.

Imaging (Final Time Point): After the incubation period, capture images of the same fields of

view as at 0h.

Data Analysis: Using image analysis software, measure the area of the scratch at both time

points. Calculate the percentage of wound closure for each condition using the following

formula:

% Wound Closure = [(Area at 0h - Area at final time point) / Area at 0h] x 100

Transwell (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.

HUVECs
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EGM and EBM

FBS

JNJ-38158471 (stock solution in DMSO)

VEGF

HGF

PBS

24-well Transwell inserts (e.g., 8 µm pore size)

Cotton swabs

Methanol (for fixation)

Crystal Violet stain or DAPI

Inverted microscope with a camera

Image analysis software
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1. Place Transwell inserts into a 24-well plate.

2. Add chemoattractant (VEGF/HGF) to the lower chamber.

3. Seed HUVECs with JNJ-38158471 or vehicle in EBM into the upper chamber.

4. Incubate for 4-8 hours.

5. Remove non-migrated cells from the top of the membrane with a cotton swab.

6. Fix and stain the migrated cells on the bottom of the membrane.

7. Image the stained cells.

8. Count the number of migrated cells per field of view.

Click to download full resolution via product page

Caption: Workflow for the Transwell Endothelial Cell Migration Assay.
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Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.

Chemoattractant Addition: To the lower chamber of each well, add 600 µL of EBM containing

the chemoattractant (e.g., VEGF 20 ng/mL or HGF 50 ng/mL). For the negative control, add

EBM with 0.1% FBS.

Cell Preparation: Harvest HUVECs and resuspend them in EBM at a concentration of 1 x

10^6 cells/mL.

Treatment: Aliquot the cell suspension and add the desired concentrations of JNJ-38158471
or vehicle control.

Cell Seeding: Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper

chamber of each Transwell insert.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-8 hours. The optimal

incubation time should be determined empirically.

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate.

Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.

Fixation and Staining:

Fix the migrated cells on the underside of the membrane by immersing the insert in

methanol for 10 minutes.

Allow the membrane to air dry.

Stain the cells by immersing the insert in a 0.5% Crystal Violet solution for 20 minutes, or

with a fluorescent nuclear stain like DAPI.

Gently wash the inserts with water to remove excess stain.

Imaging and Quantification:

Use a microscope to visualize the stained cells on the underside of the membrane.

Capture images from several random fields of view (e.g., 5 fields at 20x magnification).
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Count the number of migrated cells in each field. The average cell count per field is used

for comparison between different treatment groups.

Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and

structured format to facilitate comparison between different concentrations of JNJ-38158471.

Table 1: Representative Data from Scratch (Wound Healing) Assay

Treatment Group Concentration
Mean Wound
Closure (%)

Standard Deviation

Negative Control

(Vehicle + no

stimulant)

- 15.2 3.1

Positive Control

(Vehicle + VEGF)
- 85.7 5.4

JNJ-38158471 +

VEGF
0.1 nM 62.3 4.8

JNJ-38158471 +

VEGF
1 nM 41.5 3.9

JNJ-38158471 +

VEGF
10 nM 20.1 2.5

JNJ-38158471 +

VEGF
100 nM 16.8 2.1

Table 2: Representative Data from Transwell Assay
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Treatment Group Concentration
Mean Migrated
Cells per Field

Standard Deviation

Negative Control (no

chemoattractant)
- 25 8

Positive Control

(HGF)
- 210 22

JNJ-38158471 + HGF 0.1 nM 145 18

JNJ-38158471 + HGF 1 nM 88 15

JNJ-38158471 + HGF 10 nM 42 11

JNJ-38158471 + HGF 100 nM 29 9

Conclusion
The provided protocols and background information offer a comprehensive guide for utilizing

JNJ-38158471 in endothelial cell migration assays. By employing these methods, researchers

can effectively quantify the inhibitory effects of this compound and further elucidate the roles of

VEGFR-2 and c-Met signaling in angiogenesis. It is important to note that the optimal

concentrations of JNJ-38158471, stimulants, and incubation times may vary depending on the

specific endothelial cell type and experimental conditions, and therefore should be determined

empirically.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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